4-Hydroxy-6-benzyloxycoumarin

Übersicht

Beschreibung

4-Hydroxy-6-benzyloxycoumarin is a derivative of coumarin, a naturally occurring compound found in various plants. This compound is characterized by the presence of a hydroxyl group at the 4-position and a benzyloxy group at the 6-position of the coumarin core. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The pharmacological activities of 4-Hydroxy-6-benzyloxycoumarin are primarily attributed to its ability to interact with multiple biological pathways. Key applications include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease. It shows promise as a potential therapeutic agent for neurodegenerative conditions .

Case Studies

Several case studies have investigated the efficacy of this compound in different contexts:

- Neuroprotective Mechanism Study : In a study involving SH-SY5Y neuroblastoma cells, this compound demonstrated significant neuroprotective effects against oxidative stress induced by hydrogen peroxide. The results indicated enhanced cell viability and reduced markers of apoptosis .

- Anticancer Activity Assessment : A series of experiments conducted on various cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis through the activation of caspase pathways. These findings suggest its potential as a lead compound for developing anticancer therapies .

- In Vivo Efficacy Testing : Animal models treated with this compound showed improved cognitive function in tests designed to assess memory and learning capabilities. This study supports the compound's role as a neuroprotective agent, particularly in models of Alzheimer's disease .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other coumarin derivatives:

| Activity | This compound | Other Coumarins |

|---|---|---|

| Antioxidant | High | Varies (e.g., Esculetin) |

| Anticancer | Moderate | High (e.g., Scopoletin) |

| Neuroprotection | Significant | Moderate |

| Antimicrobial | Limited | High (e.g., Umbelliferone) |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-benzyloxycoumarin typically involves the reaction of 4-hydroxycoumarin with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like toluene at temperatures ranging from 0°C to 110°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-6-benzyloxycoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted coumarin derivatives.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-benzyloxycoumarin involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4-position and the benzyloxy group at the 6-position contribute to its biological activity by facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxycoumarin: A parent compound with a hydroxyl group at the 4-position, known for its anticoagulant properties.

6-Hydroxycoumarin: A coumarin derivative with a hydroxyl group at the 6-position, studied for its antioxidant properties.

7-Hydroxycoumarin: Another coumarin derivative with a hydroxyl group at the 7-position, used in the synthesis of fluorescent dyes.

Uniqueness: 4-Hydroxy-6-benzyloxycoumarin is unique due to the presence of both hydroxyl and benzyloxy groups, which confer distinct chemical and biological properties

Biologische Aktivität

4-Hydroxy-6-benzyloxycoumarin is a derivative of the coumarin family, which has attracted significant interest due to its diverse biological activities. Coumarins are known for their wide range of pharmacological properties, including anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer effects. This article focuses on the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

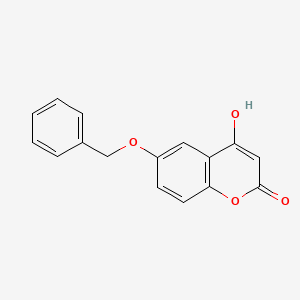

The structure of this compound can be represented as follows:

This compound features a hydroxyl group at the 4-position and a benzyloxy group at the 6-position of the coumarin ring. Various synthetic methods have been developed to produce this compound, often involving modifications to the basic coumarin structure to enhance its biological activity.

Anticoagulant Activity

This compound exhibits potent anticoagulant properties. It acts as an antagonist of vitamin K, inhibiting vitamin K 2,3-epoxide reductase in liver microsomes. This mechanism is similar to that of well-known anticoagulants like warfarin. Studies have shown that this compound can effectively reduce clot formation with lower toxicity compared to traditional anticoagulants .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains and has shown promising results in inhibiting bacterial growth. Its efficacy is comparable to that of established antibiotics .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating potent antiproliferative activity. The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways .

Other Pharmacological Activities

Beyond anticoagulant and antimicrobial effects, this compound has been investigated for other biological activities:

- Anti-inflammatory : Exhibits potential in reducing inflammation markers.

- Antiviral : Shows promise against certain viral infections.

- Antidiabetic : Investigated for its ability to modulate glucose metabolism.

- Anticonvulsant : Some derivatives have shown efficacy in seizure models .

Table 1: Biological Activities of this compound

Eigenschaften

IUPAC Name |

4-hydroxy-6-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-14-9-16(18)20-15-7-6-12(8-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVAZEDQAFICLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716058 | |

| Record name | 6-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-65-5 | |

| Record name | 6-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.